2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione
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Overview
Description
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is a spirocyclic compound that features a unique structural motif where an indene and a piperidine ring are fused at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione typically involves multicomponent reactions that utilize readily available starting materials. One common method involves the reaction of piperidine ketone with ammonia and NH2OSO3H, followed by the addition of iodine to form a spirocyclic diazirine intermediate. This intermediate is then treated with hydrochloric acid to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a PAR2 antagonist, it blocks the activation of this receptor, thereby inhibiting downstream signaling pathways involved in inflammation and pain . The compound’s unique spirocyclic structure allows it to fit into the receptor’s binding site, preventing the receptor from interacting with its natural ligands.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine]: Similar in structure but lacks the dione functionality.
Spiro[indene-1,4’-piperidine]-2’,3-dione: Similar but may have different substituents on the indene or piperidine rings.
Uniqueness
2’H-Spiro[indene-1,4’-piperidine]-2’,3(2H)-dione is unique due to its specific spirocyclic structure and the presence of the dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery.
Properties
CAS No. |
873779-22-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
spiro[2H-indene-3,4'-piperidine]-1,2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-7-13(5-6-14-12(16)8-13)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,14,16) |
InChI Key |
IUCQBNUDSSBMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC12CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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